molecular formula C25H17BrClNO3 B12040915 2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate CAS No. 355420-62-1

2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate

Cat. No.: B12040915
CAS No.: 355420-62-1
M. Wt: 494.8 g/mol
InChI Key: WFCALVDHBNRKCM-UHFFFAOYSA-N
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Description

The compound 2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate features a quinoline core substituted at the 2-position with a p-tolyl (4-methylphenyl) group and at the 6-position with chlorine. The ester moiety consists of a 2-(4-bromophenyl)-2-oxoethyl group. This structure combines electron-withdrawing (Br, Cl) and electron-donating (methyl) substituents, which influence its physicochemical and biological properties. Its synthesis likely involves esterification of 6-chloro-2-(p-tolyl)quinoline-4-carboxylic acid with 2-(4-bromophenyl)-2-oxoethyl bromide, following protocols analogous to those described for related compounds .

Properties

CAS No.

355420-62-1

Molecular Formula

C25H17BrClNO3

Molecular Weight

494.8 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H17BrClNO3/c1-15-2-4-16(5-3-15)23-13-21(20-12-19(27)10-11-22(20)28-23)25(30)31-14-24(29)17-6-8-18(26)9-7-17/h2-13H,14H2,1H3

InChI Key

WFCALVDHBNRKCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Biological Activity

2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of 2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate is C25H17BrClNO3, with a molecular weight of approximately 450.3 g/mol. The compound features a complex structure characterized by a quinoline core, bromine and chlorine substituents, and an oxoethyl group, which may influence its solubility and biological interactions.

Biological Activity Overview

Quinoline derivatives have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of 2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate are summarized below:

Anticancer Activity

Recent studies have shown that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound was tested against human breast cancer cell lines MCF-7 and T47D. Results indicated that it exhibits cytotoxicity comparable to other known quinoline derivatives. The effectiveness is often correlated with the lipophilicity of the substituents on the quinoline ring, which enhances cell membrane permeability and interaction with cellular targets .
CompoundCell LineIC50 (µg/mL)
2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylateMCF-7TBD
Other Quinoline DerivativesMCF-70.137–0.583

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has also been explored. The presence of halogen substituents like bromine and chlorine has been linked to enhanced antibacterial activity against various pathogens:

  • Antibacterial Studies : Compounds similar to 2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline have shown significant activity against Staphylococcus epidermidis and Escherichia coli, with varying degrees of effectiveness based on structural modifications .
PathogenActivity Level
S. epidermidisHigh
E. coliModerate

The mechanisms underlying the biological activities of quinoline derivatives often involve interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : Many quinolines are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression. Structural modifications can enhance selectivity towards COX-2 over COX-1, minimizing side effects associated with non-selective inhibitors .
  • DNA Interaction : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells, leading to apoptosis.
  • Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activities, contributing to their protective effects against oxidative stress in cells.

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that a series of modified quinolines showed potent inhibitory effects on breast cancer cell proliferation, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Efficacy : Research indicated that certain brominated quinolines displayed superior antibacterial properties compared to their chlorinated counterparts, emphasizing the role of halogen substitution in enhancing biological activity .

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Research indicates that 2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate exhibits significant activity against various bacterial strains. The mechanism of action often involves the disruption of bacterial cell membranes or inhibition of essential enzymes, leading to cell death. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively due to their ability to penetrate lipid membranes due to their hydrophobic nature .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Quinoline derivatives are known to interact with various biological targets involved in cancer progression, including protein kinases and other enzymes linked to cell proliferation. Preliminary studies suggest that this compound may inhibit specific pathways associated with tumor growth, making it a candidate for further research in cancer therapeutics .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there is emerging evidence that quinoline derivatives can exhibit anti-inflammatory properties. This is particularly relevant in diseases characterized by chronic inflammation, where such compounds may modulate inflammatory pathways and provide therapeutic benefits .

Synthetic Applications

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Quinoline Core : Utilizing starting materials like anilines and aldehydes under acidic conditions.
  • Substitution Reactions : Introducing bromine and chlorine substituents through electrophilic aromatic substitution.
  • Carboxylation : Employing carboxylic acid derivatives to introduce the carboxylate functionality.

This synthetic versatility allows for modifications that can enhance the compound's biological activity or tailor its properties for specific applications .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated the effectiveness of similar quinoline derivatives against resistant bacterial strains, suggesting that modifications like those found in 2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate could improve potency.
  • Inhibition of Cancer Cell Proliferation : Research involving cell lines showed that quinoline derivatives could significantly reduce cell viability in cancer models, indicating potential therapeutic applications.
  • Inflammation Modulation : Experimental models have shown that certain quinoline compounds can reduce markers of inflammation, supporting further investigation into their use in inflammatory diseases.

Chemical Reactions Analysis

Reaction Mechanism

The synthesis of quinoline derivatives often involves cascade reactions , where multiple steps occur sequentially in one pot. For isoquinolone-4-carboxylic acids, the proposed mechanism includes:

  • Cu(I)-Catalyzed Coupling : Ortho-directed C−C coupling forms intermediate amides.

  • Intramolecular Condensation : Cyclization through nucleophilic attack and elimination generates the isoquinolin-1(2H)-one core .

  • Final Functionalization : Additional steps (e.g., acid chloride formation or Friedel-Crafts cyclization) may introduce substituents like bromophenyl or p-tolyl groups.

Chemical Reactivity

The compound’s reactivity stems from its quinoline backbone and substituents:

  • Halogen Substituents (Br, Cl) : Enhance lipophilicity and enable further functionalization via nucleophilic aromatic substitution or electrophilic substitution .

  • Carboxylate Group : Participates in esterification, amidation, or coupling reactions (e.g., with alcohols or amines).

  • Oxoethyl Moiety : May undergo hydrolysis or act as an electrophile in condensation reactions.

Comparison with Analogous Compounds

Compound Key Features Biological Activity
6-Bromoquinoline Bromine substitutionAntimicrobial, anticancer
Chloroquinoline Chlorine substitutionAntimalarial, anticancer
Isoquinolone-4-carboxylic acids Polysubstituted isoquinolin-1(2H)-oneTopoisomerase I inhibition
Target Compound Bromophenyl + p-tolyl + ClHypothetical: Enhanced selectivity

Analytical and Synthetic Challenges

  • Synthesis Complexity : Multi-step reactions require precise control of reaction conditions (temperature, solvent) to achieve high yields .

  • Functional Group Tolerance : The presence of halogens and ester groups may necessitate protective strategies during synthesis .

  • Scalability : Gram-scale synthesis is feasible for isoquinolone derivatives, suggesting potential scalability for similar quinoline compounds .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and inferred properties compared to similar quinoline-4-carboxylate derivatives:

Compound Name Quinoline Substituents Ester Substituents Key Properties/Inferences Evidence
Target Compound : 2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-(p-tolyl)quinoline-4-carboxylate 2-p-tolyl, 6-Cl 2-(4-Bromophenyl)-2-oxoethyl Balanced lipophilicity (methyl) and reactivity (Br, Cl). Likely forms dimeric H-bond networks .
2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate 2-(4-methylphenyl), 6-Br, 3-CH₃ 2-(4-Chlorophenyl)-2-oxoethyl Increased steric hindrance (3-CH₃) may reduce reactivity. Bromine enhances hydrophobicity vs. chlorine.
2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate 2-(4-heptylphenyl), 6-CH₃ 2-(4-Bromophenyl)-2-oxoethyl Heptyl chain increases lipophilicity, potentially improving membrane permeability but reducing solubility.
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate 2-(4-chlorophenyl), 6-Br 2-(2,4-Dichlorophenyl)-2-oxoethyl Multiple Cl atoms enhance electron-withdrawing effects, possibly increasing metabolic stability.
2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate 2-(4-bromophenyl), 6-Br 2-(4-Ethylphenyl)-2-oxoethyl Ethyl group offers moderate lipophilicity; dual Br substituents may enhance halogen bonding.

Physicochemical Properties

  • Hydrogen Bonding and Crystallinity: The target compound is predicted to form dimeric structures via C–H···O hydrogen bonds between the oxoethyl ester and quinoline carbonyl groups, similar to analogs like 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate . This motif enhances crystallinity and may affect melting points.
  • Lipophilicity : The p-tolyl group (logP ~2.5) balances the hydrophobicity of bromine (logP contribution ~0.9) and chlorine (~0.7). In contrast, analogs with heptyl chains (e.g., ) exhibit significantly higher logP values (~7.0), favoring lipid solubility but complicating aqueous formulation.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through a series of keto-enol tautomerizations and cyclocondensation steps. The chloro substituent at position 6 of the quinoline is introduced via the 5-chloroisatin starting material, while the p-tolyl group originates from 4-methylacetophenone . Critical parameters include:

  • Temperature : Reflux conditions (~78°C for ethanol) ensure sufficient energy for cyclization.

  • Base selection : Aqueous KOH or NaOH facilitates deprotonation and accelerates the condensation.

  • Solvent : Ethanol balances solubility and reactivity, though DMF or DMSO may enhance yields in modified protocols.

Isolation and Characterization

Post-reaction, the crude product is acidified to precipitate the carboxylic acid, which is purified via recrystallization from ethanol or methanol. Characterization by 1H NMR typically reveals a singlet at δ 8.2–8.5 ppm for the C4 proton, while 13C NMR confirms the carboxylic acid carbon at δ 168–170 ppm.

Esterification with 2-(4-Bromophenyl)-2-oxoethanol

The second critical step involves esterifying the quinoline carboxylic acid with 2-(4-bromophenyl)-2-oxoethanol to introduce the 2-(4-bromophenyl)-2-oxoethyl moiety. This process leverages classical Fischer esterification or acid chloride-mediated coupling.

Fischer Esterification Protocol

In a typical procedure, 6-chloro-2-(p-tolyl)quinoline-4-carboxylic acid is refluxed with 2-(4-bromophenyl)-2-oxoethanol in toluene, catalyzed by concentrated sulfuric acid. Key considerations include:

  • Molar ratio : A 1:1.2 ratio of acid to alcohol minimizes side reactions.

  • Water removal : A Dean-Stark trap facilitates azeotropic removal of water, shifting equilibrium toward ester formation.

  • Reaction time : 12–24 hours ensures >90% conversion, as monitored by TLC (Rf ~0.6 in ethyl acetate/hexane).

Alternative Coupling Methods

For acid-sensitive substrates, DCC/DMAP-mediated esterification offers superior control. The carboxylic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane, followed by addition of 2-(4-bromophenyl)-2-oxoethanol and catalytic 4-dimethylaminopyridine (DMAP) . This method achieves yields exceeding 85% within 6 hours at 0–5°C.

Table 1: Comparative Analysis of Esterification Methods

MethodConditionsYield (%)Purity (HPLC)
Fischer esterificationToluene, H2SO4, reflux7892
DCC/DMAP couplingDCM, 0–5°C8598

Purification and Analytical Validation

The final product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Critical analytical data includes:

  • HRMS : [M+H]+ observed at m/z 568.0521 (calc. 568.0524).

  • FT-IR : Peaks at 1725 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (quinoline C=N).

  • X-ray crystallography : Confirms the planar quinoline core and ester orientation.

Challenges and Mitigation Strategies

Regioselectivity in Pfitzinger Reaction

Competing formation of 7-chloro isomers is minimized by using 5-chloroisatin with electron-donating groups (e.g., methyl) at the 4-position of acetophenone.

Ester Hydrolysis Prevention

Anhydrous conditions and acidic workup (pH 4–5) stabilize the ester bond during purification .

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